6-Ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Ethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C5H9N5. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, which promotes the formation of the triazine ring. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-Ethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an antiproliferative agent against cancer cells.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The compound’s ability to form hydrogen bonds with target molecules plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-1,3,5-triazine-2,4-diamine
- 6-Nitro-1,3,5-triazine-2,4-diamine
Comparison: 6-Ethyl-1,3,5-triazine-2,4-diamine is unique due to its ethyl substituent, which imparts distinct chemical and biological properties. Compared to its methyl and chloro analogs, the ethyl group provides a different steric and electronic environment, influencing the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
934-75-8 |
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Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10) |
InChI Key |
NAMCDLUESQLMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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